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molecular formula C13H20ClN3O2 B8530410 Carbamic acid,[2-amino-4-chloro-5-(dimethylamino)phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-chloro-5-(dimethylamino)phenyl]-,1,1-dimethylethyl ester

Cat. No. B8530410
M. Wt: 285.77 g/mol
InChI Key: PVCLQUXXFKCAPM-UHFFFAOYSA-N
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Patent
US06544985B2

Procedure details

The title compound was prepared from (4-chloro-5-dimethylamino-2-nitro-phenyl)-carbamic acid tert.-butyl ester (Example C1) (2.76 g, 8.74 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as an orange solid (2.3 g).
Name
(4-chloro-5-dimethylamino-2-nitro-phenyl)-carbamic acid tert.-butyl ester
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:16])[CH3:15])[C:11]([Cl:17])=[CH:10][C:9]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:21])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:16])[CH3:15])[C:11]([Cl:17])=[CH:10][C:9]=1[NH2:18])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
(4-chloro-5-dimethylamino-2-nitro-phenyl)-carbamic acid tert.-butyl ester
Quantity
2.76 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)C)Cl)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(C)C)Cl)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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